molecular formula C13H16Cl2N2O4S B2684683 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1008267-99-9

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2684683
CAS RN: 1008267-99-9
M. Wt: 367.24
InChI Key: USNKQFHCKSLJFF-UHFFFAOYSA-N
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Description

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various medical conditions, including arthritis, menstrual cramps, and acute pain. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for inflammation and pain.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One notable application involves the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose. This showcases the compound's utility in synthesizing galactosamine derivatives, essential for studying biological functions and developing therapeutic agents (Hill & Hough, 1968).

Pharmacological Research

Another area of application is in the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research highlights the compound's relevance in understanding the metabolic pathways and potential toxicological implications of widely used herbicides (Coleman et al., 2000).

Chemistry of Natural Substances

Studies on hydrogen bond formations in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provide insights into the electronic behavior and molecular structures, contributing to the development of novel compounds with potential applications in various chemical and pharmaceutical fields (Romero & Angela Margarita, 2008).

properties

IUPAC Name

2-acetamido-N-(2,3-dichlorophenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-11(6-7-22(2,20)21)13(19)17-10-5-3-4-9(14)12(10)15/h3-5,11H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKQFHCKSLJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide

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